molecular formula C13H9F2N B1333621 4-Fluoro-N-(4-fluorobenzylidene)aniline CAS No. 39769-09-0

4-Fluoro-N-(4-fluorobenzylidene)aniline

Cat. No. B1333621
CAS RN: 39769-09-0
M. Wt: 217.21 g/mol
InChI Key: FRNJXANITCYEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Fluoro-N-(4-fluorobenzylidene)aniline" is a derivative of aniline, which is a part of a broader class of compounds known as Schiff bases. These compounds are typically characterized by a C=N double bond and are formed by the condensation of an amine with an aldehyde or ketone. The presence of fluorine atoms in the compound suggests that it may have unique electronic properties and could be of interest in various chemical applications, such as in the development of coordination polymers and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related aniline derivatives often involves nucleophilic aromatic substitution reactions or condensation reactions. For instance, the synthesis of N-[Bis(4-fluorophenyl)methylene]aniline was achieved through an addition reaction of bis(4-fluorophenyl)methanone with aniline . Similarly, the synthesis of aniline tetramers was performed using SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by the reduction of the nitro groups . These methods could potentially be adapted for the synthesis of "4-Fluoro-N-(4-fluorobenzylidene)aniline" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aniline derivatives is often non-planar due to the steric hindrance and electronic effects of substituents. For example, in the case of N-[Bis(4-fluorophenyl)methylene]aniline, the dihedral angles between the fluorobenzene rings and the aniline ring were significant, indicating a non-planar structure . The molecular structure is crucial as it can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Aniline derivatives can participate in various chemical reactions, including hydrogenation, as seen in the study of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline . The kinetics of reactions involving aniline and halogenated nitrobenzenes have also been investigated, providing insights into the mechanisms of nucleophilic aromatic substitution . These studies suggest that "4-Fluoro-N-(4-fluorobenzylidene)aniline" could also undergo similar reactions, which could be explored for synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the vibrational spectra and structure of N-(4-cyanobenzylidene)-aniline were studied using vibrational spectra and ab initio calculations, which can provide information about the bonding and electronic structure of the molecule . The crystal structure analysis of related compounds, such as N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, revealed the presence of various intermolecular interactions that can affect the stability and properties of the material . These analyses are essential for understanding the behavior of "4-Fluoro-N-(4-fluorobenzylidene)aniline" in different environments and for potential applications.

Scientific Research Applications

Synthesis and Characterization

  • A novel synthetic method involving SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by reduction of nitro groups, was developed. This method produced aniline oligomers, specifically Ph/NH2 and NH2/NH2 tetramers, with distinct isomeric forms in different oxidation states, characterized through various spectroscopic methods (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).

Reactions and Derivatives

  • Research on the Vilsmeier reaction with N-benzyl N-cyanoethyl-4-methylaniline derivatives, including fluoro derivatives, showed varied results, indicating the diverse reactivity and potential applications of these compounds (Shawcross & Stanforth, 1989).

Structural and Vibrational Analysis

  • A study on 4-Methoxy-N-(nitrobenzylidene)-aniline explored its structural, vibrational, chemical, and antimicrobial properties. Molecular dynamic simulations and drug likeness were also investigated, providing insights into the compound's applications in various scientific fields (Bravanjalin Subi, Arul Dhas, Balachandran, & Hubert Joe, 2022).

Mesomorphic and Liquid Crystal Properties

  • A study on binary mixtures involving 4-(4′-n-butyloxybenzo yloxy)benzylidene-4″-fluoro aniline among other compounds revealed insights into their liquid crystalline behavior and phase transitions. This highlights their potential application in materials science and technology (Dave, Patel, & Bhatt, 2013).

Applications in Material Science

  • Research on fluorinated Schiff base liquid crystals, including compounds with 4-fluorobenzylidene aniline, demonstrated their mesomorphic properties and potential utility in advanced materials science, particularly in the development of new liquid crystalline materials (Ha & Lee, 2014).

The research on 4-Fluoro-N-(4-fluorobenzylidene)aniline and its derivatives showcases its diverse applications, particularly in synthetic methods, material science, and structural analysis. These studies contribute to a deeper understanding of the compound’s properties and potential uses in various scientific disciplines.

Scientific Research Applications of 4-Fluoro-N-(4-fluorobenzylidene)aniline

Synthesis and Spectroscopic Properties

4-Fluoro-N-(4-fluorobenzylidene)aniline, a type of aniline derivative, has been used in synthesizing oligomers for research. A study by Kulszewicz-Bajer et al. (2004) developed a synthetic method involving SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by nitro group reduction. This method prepared aniline oligomers characterized by various spectroscopic techniques, revealing insights into their structural and electronic properties (Kulszewicz-Bajer, I., Różalska, I., & Kuryłek, M., 2004).

Vibrational and Structural Analysis

Research on derivatives of 4-Fluoro-N-(4-fluorobenzylidene)aniline, such as 4-Methoxy-N-(nitrobenzylidene)-aniline, has provided deeper knowledge about their structural and vibrational characteristics. The study by Subi et al. (2022) used spectroscopic methods and computational tools like density functional theory (DFT) to analyze molecular geometry and vibrational frequencies, contributing to the understanding of these compounds' chemical and physical properties (Subi, E. B., Dhas, D. A., Balachandran, S., & Joe, I. H., 2022).

Pharmaceutical Research

Although not directly involving 4-Fluoro-N-(4-fluorobenzylidene)aniline, related research in pharmaceutical applications explores the synthesis and biological activity of similar aniline derivatives. For example, the study by El-Atawy et al. (2021) on N-4-florobenzylidene-4-(alkoxy)benzenamine derivatives, highlights the importance of these compounds in developing new pharmaceutical agents, including their mesomorphic and computational characterizations (El-Atawy, M. A., Naoum, M., Al‐Zahrani, S., & Ahmed, H., 2021).

Photochemistry and Liquid Crystal Research

Further applications of similar aniline derivatives include studies in photochemistry and the development of liquid crystals. The work by Ohta and Tokumaru (1975) on N-(4-Dimethylaminobenzylidene)aniline, for example, contributes to understanding the photochemical behavior of these compounds, which is significant for developing new materials and technologies (Ohta, H., & Tokumaru, K., 1975).

Safety And Hazards

4-Fluoro-N-(4-fluorobenzylidene)aniline may cause skin and eye irritation. It is harmful if swallowed, inhaled, or absorbed through the skin . It may also cause irritation of the digestive tract and respiratory tract irritation .

properties

IUPAC Name

N,1-bis(4-fluorophenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNJXANITCYEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370393
Record name 4,4'-Difluorobenzylideneaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-(4-fluorobenzylidene)aniline

CAS RN

39769-09-0
Record name 4-Fluoro-N-[(4-fluorophenyl)methylene]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39769-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Difluorobenzylideneaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Fluorobenzylidene)-4-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-N-(4-fluorobenzylidene)aniline
Reactant of Route 2
Reactant of Route 2
4-Fluoro-N-(4-fluorobenzylidene)aniline
Reactant of Route 3
Reactant of Route 3
4-Fluoro-N-(4-fluorobenzylidene)aniline
Reactant of Route 4
Reactant of Route 4
4-Fluoro-N-(4-fluorobenzylidene)aniline
Reactant of Route 5
Reactant of Route 5
4-Fluoro-N-(4-fluorobenzylidene)aniline
Reactant of Route 6
Reactant of Route 6
4-Fluoro-N-(4-fluorobenzylidene)aniline

Citations

For This Compound
7
Citations
G Kaur, P Panini, D Chopra… - Crystal growth & …, 2012 - ACS Publications
The study of the influence of aromatic C–F group in directing crystal packing is an important area of current research. The role of the aromatic C–F group in the formation of weak …
Number of citations: 88 pubs.acs.org
WH Ojala, B Balidemaj, JA Johnson, SN Larson… - …, 2014 - pubs.rsc.org
The crystal structures of three pairs of “bridge-flipped isomers” are compared here in the context of whether their similarity in molecular space-filling requirements in combination with the …
Number of citations: 6 pubs.rsc.org
G Kaur - 2015 - 210.212.36.82
The thesis entitled “Supramolecular Synthons Comprising of CH··· F Hydrogen Bonds: Insights through Structural, Computational and Charge Density studies” consists of five chapters. …
Number of citations: 2 210.212.36.82
ZW Xi, L Yang, DY Wang, CD Pu… - The Journal of …, 2018 - ACS Publications
CdSe/CdS core/shell quantum dots (QDs) can be used as stable and highly active photoredox catalysts for efficient transfer hydrogenation of imines to amines with thiophenol as a …
Number of citations: 55 pubs.acs.org
A Mermer, N Demirbas, H Uslu, A Demirbas… - Journal of Molecular …, 2019 - Elsevier
Schiff base derivatives were synthesized in this study via conventional, microwave irradiation and ultrasound sonication methods. Optimization conditions were examined for several …
Number of citations: 65 www.sciencedirect.com
SK Raju, A Settu, A Thiyagarajan… - GSC Biological and …, 2022 - gsconlinepress.com
Schiff bases are the compounds containing the azomethine group (-HC=N-). They are formed by the condensation of ketones or aldehydes with a primary amine. Formation of Schiff …
Number of citations: 5 gsconlinepress.com
S Miglani, M Mishra, P Chawla - Der PharmaChemica, 2012 - researchgate.net
Microwave assisted synthesis, a green chemistry approach, is now a days widely practiced in the synthetic laboratories. In the present work, some Schiff’s bases were synthesized using …
Number of citations: 24 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.